2-Chloro-4-formyl-5-methylbenzoic acid

Description

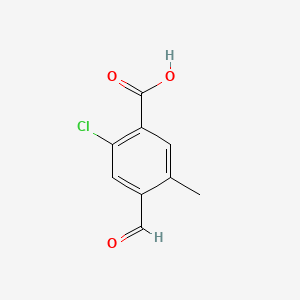

2-Chloro-4-formyl-5-methylbenzoic acid (IUPAC name: this compound; molecular formula: C₉H₇ClO₃) is a substituted benzoic acid derivative featuring three distinct functional groups: a chlorine atom at position 2, a formyl group at position 4, and a methyl group at position 3.

The compound’s benzoic acid backbone contributes to its moderate acidity (pKa ~2.5–3.5, typical for substituted benzoic acids), while the electron-withdrawing chloro and formyl groups enhance its electrophilicity.

Synthetic routes to this compound likely involve formylation and chlorination steps on a pre-functionalized toluene or benzoic acid derivative. For example, analogous compounds, such as methyl 2-chloro-5-(5-formyl-2-furyl)-4-methoxybenzoate, have been synthesized via reductive amination and formylation reactions in dichloromethane .

Properties

Molecular Formula |

C9H7ClO3 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

2-chloro-4-formyl-5-methylbenzoic acid |

InChI |

InChI=1S/C9H7ClO3/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-4H,1H3,(H,12,13) |

InChI Key |

CWZGGNZLKYRYDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylbenzoic acid to introduce the chlorine atom at the 2-position. This is followed by formylation to add the formyl group at the 4-position. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

Oxidation: 2-Chloro-4-carboxy-5-methylbenzoic acid.

Reduction: 2-Chloro-4-hydroxymethyl-5-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-formyl-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The formyl group (CHO) at position 4 in the target compound increases electrophilicity compared to methoxy (OCH₃) or methyl (CH₃) groups, making it more reactive in condensation or nucleophilic addition reactions .

Physical and Chemical Properties

Notes:

- The target compound’s lower solubility in water compared to methoxy-substituted analogs is attributed to the hydrophobic methyl group .

- The furyl-containing derivative exhibits enhanced solubility in organic solvents due to its non-polar furan ring .

Research Findings

- Synthetic Utility: The formyl group in this compound facilitates one-pot multicomponent reactions, as demonstrated in the synthesis of thiazolidinone derivatives from related compounds .

- Crystallographic Data : Structural analogs (e.g., methyl 2-chloro-4-methoxybenzoate) have been characterized using SHELX and ORTEP-III software, confirming substituent orientations and bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.